sEH/AChE-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of sEH/AChE-IN-2 involves the creation of 6-chlorotacrine (huprine)−TPPU hybrids. The synthetic route includes the combination of huprine and TPPU moieties under specific reaction conditions. The detailed synthetic route and reaction conditions are typically proprietary and may involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .

Chemical Reactions Analysis

sEH/AChE-IN-2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

sEH/AChE-IN-2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of soluble epoxide hydrolase and acetylcholinesterase.

Biology: Investigated for its effects on neuroinflammation and memory impairment.

Medicine: Potential therapeutic agent for the treatment of Alzheimer’s disease.

Industry: Used in the development of new drugs targeting neurodegenerative diseases .

Mechanism of Action

sEH/AChE-IN-2 exerts its effects by inhibiting the enzymes soluble epoxide hydrolase and acetylcholinesterase. Soluble epoxide hydrolase metabolizes neuroprotective epoxyeicosatrienoic acids to less bioactive dihydroxyeicosatrienoic acids, while acetylcholinesterase hydrolyzes the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound helps to maintain higher levels of neuroprotective compounds and acetylcholine, thereby reducing neuroinflammation and improving memory .

Comparison with Similar Compounds

sEH/AChE-IN-2 is unique due to its dual inhibitory action on both soluble epoxide hydrolase and acetylcholinesterase. Similar compounds include:

sEH/AChE-IN-3: Another dual inhibitor with similar properties but different molecular structure.

Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.

These compounds differ in their specific molecular targets, mechanisms of action, and therapeutic applications, highlighting the uniqueness of this compound .

Biological Activity

sEH/AChE-IN-2, also known as Compound 12b, is a dual inhibitor targeting soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE). This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). The following sections detail the biological activity of this compound, supported by research findings and data tables.

Soluble Epoxide Hydrolase (sEH)

sEH is an enzyme that hydrolyzes epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes, including vasodilation and neuroprotection. Inhibition of sEH leads to increased levels of EETs, promoting beneficial effects in cardiovascular and neurological contexts .

Acetylcholinesterase (AChE)

AChE is responsible for the breakdown of acetylcholine (ACh), a neurotransmitter crucial for cognitive functions. Inhibiting AChE enhances cholinergic signaling, which is vital for memory and learning processes. This mechanism is particularly relevant in the context of AD, where cholinergic deficits contribute to cognitive impairment .

In Vitro Studies

Research indicates that this compound exhibits potent inhibitory activity against both sEH and AChE. The compound demonstrates IC50 values in the nanomolar range, indicating high efficacy in enzyme inhibition:

These findings suggest that this compound could be a promising candidate for treating conditions characterized by neuroinflammation and cholinergic dysfunction.

In Vivo Studies

In vivo studies using mouse models of AD have shown that sEH inhibitors like this compound can rescue cognitive impairments and reduce neuroinflammation. Notably, in SAMP8 and 5×FAD mice models, treatment with this compound resulted in significant improvements in cognitive function and reductions in amyloid burden and tau hyperphosphorylation .

Case Studies

-

Cognitive Impairment in AD Models

In a study involving SAMP8 mice, administration of this compound led to enhanced performance in memory tasks compared to untreated controls. This improvement correlated with reduced levels of neuroinflammatory markers such as TNF-α and IL-1β . -

Neuroprotective Effects

Another study highlighted the protective effects of EETs against neuronal damage induced by oxidative stress. By inhibiting sEH, this compound maintained higher levels of EETs, thus promoting neuronal survival and function .

Properties

Molecular Formula |

C30H33ClF3N5O3 |

|---|---|

Molecular Weight |

604.1 g/mol |

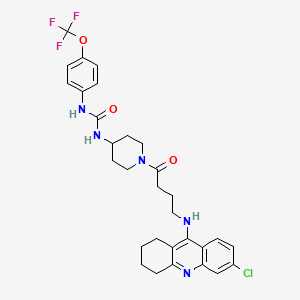

IUPAC Name |

1-[1-[4-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]butanoyl]piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea |

InChI |

InChI=1S/C30H33ClF3N5O3/c31-19-7-12-24-26(18-19)38-25-5-2-1-4-23(25)28(24)35-15-3-6-27(40)39-16-13-21(14-17-39)37-29(41)36-20-8-10-22(11-9-20)42-30(32,33)34/h7-12,18,21H,1-6,13-17H2,(H,35,38)(H2,36,37,41) |

InChI Key |

MSNDBGHTMCHRQB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCC(=O)N4CCC(CC4)NC(=O)NC5=CC=C(C=C5)OC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.